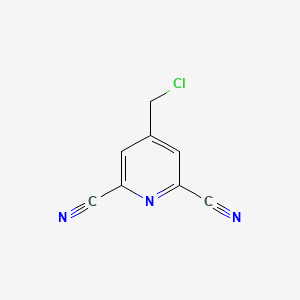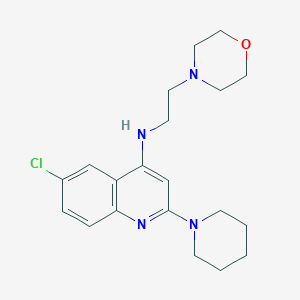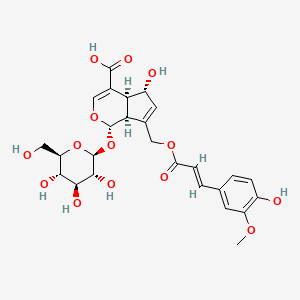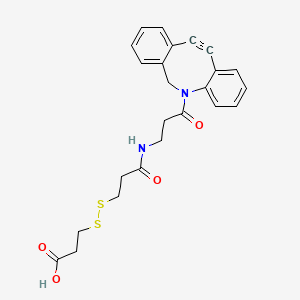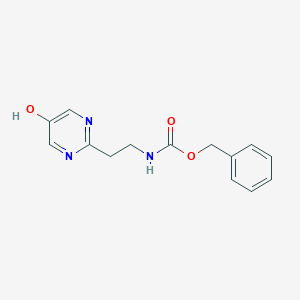
Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is an organic compound with the molecular formula C14H15N3O3 and a molar mass of 273.29 g/mol . This compound is characterized by the presence of a benzyl group, a pyrimidine ring with a hydroxyl group at the 5-position, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate typically involves the reaction of 5-hydroxypyrimidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of the pyrimidine ring.
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate: Contains a fluorobenzyl group and additional functional groups on the pyrimidine ring.
Uniqueness
Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is unique due to the presence of the hydroxypyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl N-[2-(5-hydroxypyrimidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H15N3O3/c18-12-8-16-13(17-9-12)6-7-15-14(19)20-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2,(H,15,19) |
InChI Key |
COWYCZZNXMDJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


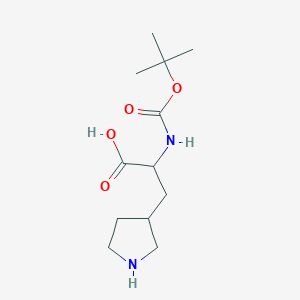
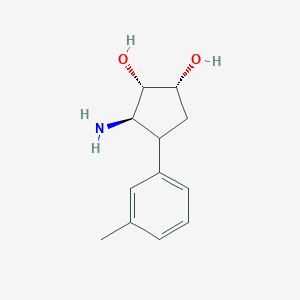
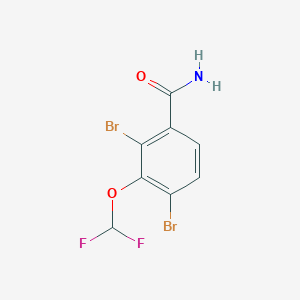

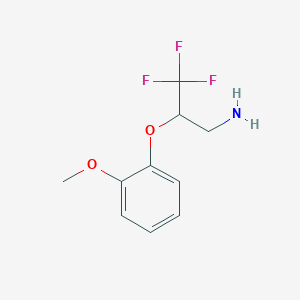
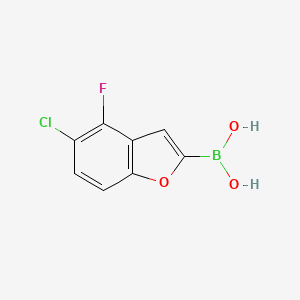

![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)
![4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B14860057.png)
